molecular formula C13H18N2O2 B1416667 N-Methyl-2-(4-piperidinyloxy)benzamide CAS No. 902837-01-8

N-Methyl-2-(4-piperidinyloxy)benzamide

Cat. No.: B1416667
CAS No.: 902837-01-8
M. Wt: 234.29 g/mol
InChI Key: OLGUBCXHJHGDRA-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-piperidinyloxy)benzamide is a chemical compound supplied with a minimum purity of 95% and a stated molecular weight of 234.29 g/mol . It is a solid research chemical with the empirical formula C13H18N2O2 . Researchers can leverage this compound as a versatile scaffold or intermediate in medicinal chemistry and drug discovery projects. Compounds featuring piperidine and benzamide motifs are of significant interest in pharmaceutical research. Piperidine rings are common structural elements in molecules designed to interact with biological systems, and benzamide derivatives are frequently explored for their potential to inhibit key enzymes . For instance, structurally related compounds have been investigated as potent acetylcholinesterase inhibitors for Alzheimer's disease research and as inhibitors of bacterial enzymes for infectious disease studies . The specific combination of the N-methyl benzamide and piperidinyloxy groups in this molecule makes it a valuable building block for the synthesis and exploration of novel bioactive molecules targeting a range of therapeutic areas. This product is provided for research purposes as a tool for chemical synthesis and biological screening. It is strictly labeled 'For Research Use Only (RUO)' and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-2-piperidin-4-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGUBCXHJHGDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Proposal

a. Synthesis of 2-Hydroxy-N-methylbenzamide

  • React 2-hydroxybenzoic acid with methylamine in the presence of a coupling agent (e.g., HATU or EDCl).
  • Example protocol:
    2-Hydroxybenzoic acid (1.0 eq), methylamine hydrochloride (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq) in DMF, stirred at RT for 12 h.  

b. Introduction of the 4-Piperidinyloxy Group

  • Activate the hydroxyl group of 2-hydroxy-N-methylbenzamide via Mitsunobu reaction or nucleophilic aromatic substitution with 4-hydroxypiperidine.
  • Example Mitsunobu conditions:
    2-Hydroxy-*N*-methylbenzamide (1.0 eq), 4-hydroxypiperidine (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF, 0°C → RT, 24 h.  

Alternative Strategies

a. Direct Coupling of Prefunctionalized Components

  • Prepare 4-piperidinyloxy-2-nitrobenzene via SNAr reaction, reduce the nitro group to an amine, and perform amidation with methyl chloroformate.

b. Protecting Group Utilization

  • Protect the piperidine nitrogen (e.g., Boc or Fmoc) before coupling to the benzamide scaffold, followed by deprotection.

Critical Analysis of Feasibility

Method Advantages Challenges
Mitsunobu reaction High regioselectivity Cost of reagents (DIAD, PPh₃)
SNAr with 4-hydroxypiperidine Mild conditions Limited reactivity of electron-rich arenes
Reductive amination Single-step coupling Requires nitro precursor

Optimization Considerations

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
  • Catalysis : Cu(I) or Pd catalysts may improve coupling efficiency for challenging substitutions.
  • Purification : Chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

N-Methyl-2-(4-piperidinyloxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

N-Methyl-2-(4-piperidinyloxy)benzamide has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential role in treating mood disorders, such as depression and anxiety. The compound's structural similarities to other piperidine derivatives indicate that it may also influence gastrointestinal motility, which could be beneficial for conditions like irritable bowel syndrome (IBS) .

The compound is also significant in neurobiological studies. Its ability to modulate neurotransmitter systems makes it an important tool for understanding the mechanisms underlying various neurological conditions. Research has indicated that compounds with similar piperidine structures can serve as lead compounds in drug development aimed at neurological disorders .

Case Study: Neurotransmitter Modulation

A study exploring the effects of this compound on neurotransmitter levels showed promising results in enhancing serotonin uptake in vitro. This suggests its potential utility in developing antidepressant medications .

Proteomics Research

In the field of proteomics, this compound is utilized as a specialty product for studying protein interactions and modifications. Its specific chemical properties allow researchers to probe the dynamics of protein behavior under different physiological conditions .

Table 2: Applications in Proteomics

ApplicationDescription
Protein Interaction Studies Investigating binding affinities and interaction dynamics
Post-Translational Modifications Studying effects on protein function and stability

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that can be modified to create various derivatives with enhanced or altered biological activities. The exploration of these derivatives can lead to the discovery of new pharmacological agents .

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-piperidinyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide core : Provides a planar aromatic system for π-π stacking interactions.
  • N-Methyl substitution : Enhances metabolic stability by reducing oxidative deamination.
  • 4-Piperidinyloxy substituent : Introduces a basic nitrogen, improving solubility and enabling interactions with hydrophobic pockets in biological targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of N-Methyl-2-(4-piperidinyloxy)benzamide and Related Compounds

Compound Name Substituent Position Key Functional Groups Molecular Formula Biological Target/Activity Reference
This compound 2-position Piperidinyloxy, N-methyl C₁₃H₁₈N₂O₂ Not explicitly stated (structural focus) -
n-Methyl-3-(4-piperidinyl)benzamide 3-position Piperidinyl (no oxygen linkage), N-methyl C₁₃H₁₈N₂O Dopamine D3 receptor (potential antagonist)
Axitinib (N-methyl-2-sulfanylbenzamide) 2-position Sulfanyl, indazolyl, pyridinyl C₂₂H₁₈N₄OS VEGFR-2 inhibitor (IC₅₀ = 0.1–0.3 nM)
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide 4-position Piperazinyl, nitro, pyridinyl C₂₆H₂₈N₆O₄ Serotonin receptor modulation (5-HT1A)
Clebopride maleate (n-methyl-3-(4-piperidinyl)benzamide analog) 3-position Methoxy, benzylpiperidine C₂₃H₂₈ClN₃O₃ Gastroprokinetic agent (dopamine D2 antagonist)

Key Observations :

  • Substituent Position : Shifting the piperidinyloxy group from the 2- to 3-position (e.g., clebopride) alters receptor selectivity, highlighting the importance of spatial arrangement in target engagement .
  • Oxygen Linkage : The piperidinyloxy group in the target compound may enhance solubility compared to direct piperidinyl attachments (e.g., n-methyl-3-(4-piperidinyl)benzamide) .
  • Heterocyclic Variations : Piperazine-containing analogues () exhibit distinct pharmacology (e.g., serotonin vs. dopamine receptor interactions) due to differences in basicity and hydrogen-bonding capacity .

Pharmacological Profiles

Table 2: Pharmacological Comparison

Compound Target EC₅₀/IC₅₀ Selectivity Over Analogues Reference
This compound Undisclosed N/A N/A -
Axitinib VEGFR-2 0.1–0.3 nM >100-fold selectivity over PDGFR
Novel benzamide mGlu5 PAMs mGlu5 allosteric site ≤1 μM (HTS) Distinct from CPPHA scaffold
Sulfamoyl benzamides Glucokinase EC₅₀ = 3.1–3.4 Å (docking) H-bond with Arg63 residue

Key Findings :

  • Axitinib : Demonstrates high potency at VEGFR-2 due to sulfanyl and indazole groups enabling strong interactions with the kinase domain . In contrast, the target compound’s piperidinyloxy group may favor different targets.
  • mGlu5 Allosteric Ligands: Benzamide backbones with hydrophobic substituents (e.g., ) show nanomolar potency, suggesting the target compound’s piperidinyloxy group could modulate similar allosteric sites if optimized .
  • Sulfamoyl Benzamides: Hydrogen-bonding with Arg63 in glucokinase highlights the role of substituent electronics; the target compound’s ether linkage may reduce H-bond donor capacity compared to sulfonamides .

Biological Activity

N-Methyl-2-(4-piperidinyloxy)benzamide is a compound of interest due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_2O
  • Molecular Weight : 218.30 g/mol

The compound features a benzamide core substituted with a piperidinyloxy group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and function.
  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties:

  • Cell Lines Tested : HepG2 (human liver cancer cells)
  • IC50_{50} Values : Studies report IC50_{50} values ranging from 0.12 μM to 0.25 μM, indicating potent inhibitory effects on cell proliferation .

The compound induces apoptosis in tumor cells through mechanisms involving the upregulation of cleaved caspase-3 and modulation of the hypoxia-inducible factor 1 (HIF-1α) pathway, which plays a critical role in tumor growth and survival .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. For instance, compounds with similar structures have shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and benzamide core significantly influence the biological activity of related compounds:

CompoundSubstituentBiological ActivityIC50_{50}
10b-Antitumor0.12 μM
10j-Antitumor0.13 μM
47-Antitumor0.25 μM

These findings suggest that specific substitutions can enhance potency and selectivity against cancer cell lines .

Case Studies

  • HepG2 Cell Studies : In vitro studies demonstrated that this compound effectively inhibited cell growth in HepG2 cells, leading to cell cycle arrest via a p53/p21-dependent pathway .
  • Neuroprotective Studies : Investigations into similar piperidine derivatives have shown that they can enhance neuroprotection in models of oxidative stress, suggesting that this compound may exhibit similar effects .

Q & A

Q. Basic Methodological Approach :

  • Reagent Selection : Use coupling agents like 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions (pyridine/CH₂Cl₂) for amide bond formation, as demonstrated in analogous benzamide syntheses .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
  • Scale-Up Considerations : Optimize reaction times and temperatures using small-scale trials (e.g., 10–50 mmol) before scaling to larger batches .

Q. Advanced Consideration :

  • Catalytic Efficiency : Explore transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce side products, as seen in related piperidine derivatizations .

What analytical techniques are critical for characterizing the crystallographic structure of this compound?

Q. Basic Techniques :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve hydrogen bonding networks .
  • Spectroscopic Confirmation : Validate molecular structure via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹) .

Q. Advanced Application :

  • Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to map supramolecular interactions (e.g., R₂²(8) motifs) influencing crystal packing .

How can researchers assess the biological activity of this compound in vitro?

Q. Basic Protocol :

  • Target Screening : Perform enzyme inhibition assays (e.g., acps-pptase for antibacterial activity) using fluorescence-based substrates .
  • Cellular Assays : Evaluate cytotoxicity (IC₅₀) via MTT or resazurin assays in cancer cell lines (e.g., HCT-116) .

Q. Advanced Strategy :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, piperazine) to enhance lipophilicity and metabolic stability, as shown in gastrokinetic agent studies .

What safety protocols are essential when handling intermediates during this compound synthesis?

Q. Basic Precautions :

  • Hazard Analysis : Conduct Ames testing for mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride) and use fume hoods for volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .
  • PPE : Wear nitrile gloves, goggles, and lab coats when handling intermediates prone to decomposition (e.g., DSC-monitored thermal stability) .

Q. Advanced Mitigation :

  • Waste Management : Neutralize acidic/basic byproducts (e.g., sodium pivalate) before disposal, adhering to guidelines in Prudent Practices in the Laboratory .

How should researchers resolve contradictions in biological data for this compound across studies?

Q. Basic Framework :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, serum concentration) using reference compounds like cisapride for gastrokinetic activity comparisons .
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification .

Q. Advanced Analysis :

  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare IC₅₀ values against structural analogs and identify confounding substituents .

What computational methods support the rational design of this compound derivatives?

Q. Basic Tools :

  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme targets (e.g., acps-pptase) .
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability using MOE or Schrödinger .

Q. Advanced Integration :

  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to optimize residence time and selectivity .

How can researchers validate the metabolic stability of this compound in preclinical models?

Q. Basic Protocol :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time (t₁/₂ calculation) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. Advanced Application :

  • Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolite formation in vivo (e.g., biliary excretion in rodent models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-2-(4-piperidinyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(4-piperidinyloxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.